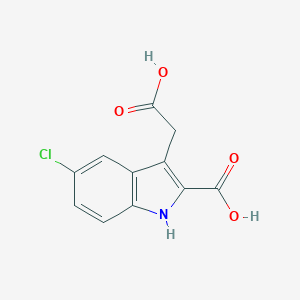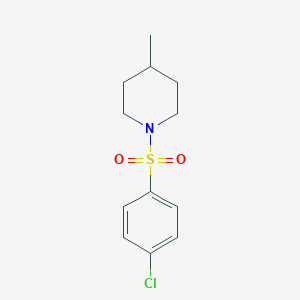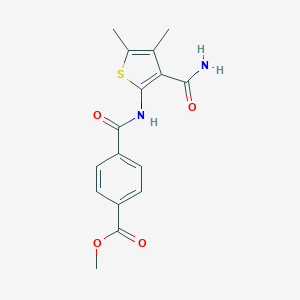![molecular formula C20H22N2O5S B365925 ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate CAS No. 327070-60-0](/img/structure/B365925.png)
ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate” is a chemical compound with the molecular formula C20H22N2O5S . It has a molecular weight of 402.464 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This is attached to a phenyl group through a sulfonyl linkage .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not specified in the available data .Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, which include the core structure of ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate, have been reported to exhibit significant antiviral activities . These compounds can be designed to target specific viral enzymes or replication mechanisms, offering potential therapeutic options against various RNA and DNA viruses.
Anti-HIV Potential
The indole moiety is a critical component in the synthesis of compounds with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives, for instance, have shown promise in molecular docking studies as inhibitors of HIV-1 . This suggests that our compound of interest could be modified to enhance its efficacy against HIV strains.
Anticancer Activity
Indole derivatives are known to play a role in the treatment of cancer. By interfering with cell proliferation pathways or inducing apoptosis in cancer cells, these compounds can be valuable in oncological research and therapy . Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be investigated for its potential anticancer effects.
Agricultural Use
While specific data on the agricultural applications of this compound is not readily available, indole derivatives are often explored for their plant growth regulatory properties. They can act as precursors to plant hormones or as agents that protect plants from pathogens .
Materials Science
In materials science, indole derivatives can contribute to the development of new polymers or coatings with specific properties such as enhanced durability or resistance to environmental stressors. The sulfonyl and anilino groups in ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate could be key in such applications .
Environmental Science
Compounds like ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate may be used in environmental science for the remediation of pollutants or as part of biosensors to detect environmental contaminants. Their chemical structure allows for modifications that can bind or react with specific pollutants .
Biochemistry Research
In biochemistry, indole derivatives are utilized to study enzyme mechanisms or as substrates in enzymatic reactions. The compound could be used to probe the function of sulfonyltransferases or other enzymes that interact with sulfonyl-containing substrates .
Pharmacological Studies
Ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate can be a valuable tool in pharmacological studies to understand drug-receptor interactions, especially due to its indole core, which is a common pharmacophore in many drugs .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can range from antiviral to anticancer activities, each of which involves different biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVRLFPXXUJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[2-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B365847.png)
![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)

![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)

![3,3-dibromo-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B365886.png)
![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)
![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)
![2-(1,3-Benzothiazol-2-yl)-4-[N-(3,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/structure/B365913.png)
![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)


![Methyl 4-{[(2-furylmethyl)amino]carbonyl}benzoate](/img/structure/B365998.png)